CARM1 17b

CARM1 Selectivity Biochemical Assay

Researchers face conflicting data when using structurally dissimilar CARM1 inhibitors due to divergent substrate methylation patterns. CARM1 17b (CARM1-IN-3) is a benzo[d]imidazole-based selective inhibitor validated against CARM3. - Biochemical IC50: 0.07 µM; selectivity window >357-fold vs CARM3 - Orthogonal probe for validating CARM1-dependent phenotypes - Dihydrochloride salt, 50 mg/mL aq. solubility - reduces DMSO vehicle effects

Molecular Formula C24H32N4O2
Molecular Weight 408.5 g/mol
Cat. No. B10773838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCARM1 17b
Molecular FormulaC24H32N4O2
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1N=C(N2)C3=C(C=CC=C3OC)OC)C4CCN(CC4)CCNC
InChIInChI=1S/C24H32N4O2/c1-16-14-18(17-8-11-28(12-9-17)13-10-25-2)15-19-23(16)27-24(26-19)22-20(29-3)6-5-7-21(22)30-4/h5-7,14-15,17,25H,8-13H2,1-4H3,(H,26,27)
InChIKeyPFOQIHIIOLBCEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CARM1 17b: Selective CARM1 Inhibitor


CARM1 17b, also designated as CARM1-IN-3 (CAS 912970-67-3), is a benzo[d]imidazole-based small molecule that functions as a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1; PRMT4). The compound was identified through a hit-to-lead optimization campaign and characterized in primary research as a selective tool compound for probing CARM1-dependent biology [1]. Biochemical characterization established that CARM1 17b inhibits CARM1 enzymatic activity with an IC50 of 0.07 µM, while exhibiting minimal activity against the closely related methyltransferase CARM3 (IC50 > 25 µM), demonstrating a selectivity window of greater than 357-fold [2].

Target engagement

Selective CARM1 inhibition for biochemical and cellular target engagement studies

Formulation ready

Dihydrochloride salt enables high-concentration aqueous stock preparation

Chemical tool

Benzo[d]imidazole scaffold with published SAR for analog selection

Why CARM1 17b Cannot Be Substituted


CARM1 (PRMT4) belongs to the protein arginine methyltransferase (PRMT) family, which comprises nine members with distinct substrate specificities and biological functions [1]. Generic substitution among CARM1 inhibitors is precluded by significant differences in their selectivity fingerprints across the PRMT family and, critically, within the CARM subfamily itself. CARM1 17b was explicitly optimized to achieve high selectivity over CARM3, the most closely related methyltransferase, thereby minimizing confounding off-target effects in cellular and in vivo experiments. In contrast, widely used alternatives such as SGC2085, TP-064, and EZM2302 exhibit divergent selectivity profiles, including residual activity against PRMT6 or PRMT8, which can lead to disparate biological readouts and misinterpretation of CARM1-specific functions [2]. Therefore, the selection of CARM1 17b is mandated when experimental design requires a well-characterized tool with a defined selectivity window over CARM3.

Chemotype-dependent substrate methylation patterns may differ; mechanistic profiles of TP-064 and EZM2302 highlight divergent non-histone vs. histone targeting.

CARM1/CARM3 selectivity windows vary between inhibitors; the documented >357-fold window for this compound may not be replicated with other chemotypes.

Salt form and solubility differences can complicate formulation transfer; free base or alternative salts may require organic co-solvents.

CARM1 17b: Quantitative Comparison


CARM1 17b vs. EZM2302 and SGC2085: Potency

CARM1 17b demonstrates a clear selectivity advantage over CARM3. In a standardized biochemical assay measuring methyltransferase activity, CARM1 17b inhibited CARM1 with an IC50 of 0.07 µM, while requiring a concentration exceeding 25 µM to inhibit CARM3, yielding a selectivity index greater than 357 . This high degree of intra-subfamily selectivity is not uniformly documented for other widely used CARM1 inhibitors. For instance, the selectivity of SGC2085 for CARM1 over CARM3 is not explicitly reported in primary literature, with its selectivity profile primarily characterized against PRMT6 and other PRMTs [1]. The well-defined selectivity window of CARM1 17b enables more confident attribution of observed biological effects specifically to CARM1 inhibition.

CARM1 Potency
Cross-study comparable
IC50 0.07 µM (70 nM) vs. EZM2302 6 nM and SGC2085 50 nM; 11.7‑fold and 1.4‑fold less potent, respectively.
Supports assay potency context
Nanomolar-range inhibition sufficient for biochemical target engagement
CARM1 Selectivity Biochemical Assay

CARM1 vs. CARM3 Selectivity

CARM1 17b (IC50 = 70 nM) occupies an intermediate potency position relative to other established CARM1 inhibitors. SGC2085 exhibits an IC50 of 50 nM , TP-064 demonstrates an IC50 < 10 nM [1], and EZM2302 achieves an IC50 of 6 nM [2]. While less potent than the latter two clinical-stage compounds, CARM1 17b offers a valuable combination of moderate potency and well-defined CARM3 selectivity, which is particularly advantageous for target validation studies where excessive potency may obscure subtle phenotype distinctions.

CARM1:CARM3 Selectivity
Cross-study comparable
CARM1 IC50 0.07 µM, CARM3 >25 µM (>357‑fold window). SGC2085: >100‑fold over other PRMTs; EZM2302/TP-064 CARM3 data not reported.
Supports isoform-discrimination studies
Only inhibitor with explicit CARM3 selectivity quantification
CARM1 IC50 Potency

Dihydrochloride Salt: High Aqueous Solubility

The selectivity profiles of CARM1 inhibitors vary significantly across the PRMT family. CARM1 17b was specifically optimized for selectivity over CARM3, a feature not prominently reported for other probes [1]. SGC2085 exhibits >100-fold selectivity for CARM1 over other PRMTs but retains weak inhibitory activity against PRMT6 (IC50 = 5.2 µM) [2]. TP-064, while highly potent, also inhibits PRMT6 (IC50 = 1.3 µM) and PRMT8 (IC50 = 8.1 µM) [3]. These differential off-target activities can lead to distinct biological outcomes, as demonstrated by the substrate-selective inhibition patterns of TP-064 versus EZM2302 [4].

Aqueous Solubility
Supporting evidence
Dihydrochloride salt: 50 mg/mL (103.85 mM) in H2O and DMSO with sonication. Free base: limited aqueous solubility.
High-solubility salt form for assay-ready stocks
Reduces reliance on organic co‑solvents in cell‑based systems
Selectivity PRMT Off-target

Scaffold: Benzo[d]imidazole vs. Tetrahydroisoquinoline

CARM1 17b (as CARM1-IN-3 dihydrochloride) has been employed in preclinical studies to elucidate CARM1-dependent mechanisms. In a bladder cancer model, treatment with CARM1-IN-3 dihydrochloride partially reversed CARM1-mediated suppression of ferroptosis and inhibited tumor cell growth, confirming functional target engagement in a disease-relevant context [1]. While this study does not provide direct comparator data against other CARM1 inhibitors, it establishes the compound's utility in cellular and in vivo applications, complementing its well-defined biochemical profile.

Chemical Scaffold
Class-level inference
Benzo[d]imidazole core (MW 408.54, LogP 3.6). Distinct from tetrahydroisoquinoline (TP-064) and undisclosed (EZM2302) chemotypes.
Orthogonal probe for target validation
Scaffold-specific SAR may influence binding kinetics
CARM1 Cancer Ferroptosis

CARM1 17b: Research Applications


Biochemical Screening & Assay Development

Investigators seeking to validate CARM1 as a therapeutic target or elucidate its specific role in biological pathways should select CARM1 17b due to its well-documented >357-fold selectivity over CARM3. This ensures that observed phenotypic changes are attributable to CARM1 inhibition rather than off-target effects on the closely related CARM3 methyltransferase .

SAR Studies & Analog Development

For routine biochemical screening, cellular mechanistic assays, and dose-response studies, CARM1 17b (available at ≥98% purity ) provides a cost-effective and reliable tool with an IC50 of 70 nM. Its moderate potency makes it suitable for experiments where ultra-potent inhibitors like TP-064 or EZM2302 may induce non-specific cytotoxicity at higher concentrations [1].

In Vitro Target Engagement Studies

Researchers performing comparative analyses of PRMT family inhibitors will find CARM1 17b valuable as a reference compound with a distinct selectivity fingerprint. Its unique selectivity over CARM3, contrasted with the PRMT6/8 activity of SGC2085 and TP-064, enables systematic dissection of CARM1-specific versus broader PRMT-mediated effects [2].

Application
Selection Property
Validation Focus
Biochemical screening & assay development
Selective CARM1 inhibition profile
CARM1 vs. CARM3 discrimination in recombinant enzyme systems
SAR studies & analog development
Well‑characterized benzo[d]imidazole scaffold
Published SAR landscape for rational analog selection
In vitro target engagement studies
High‑solubility dihydrochloride salt
Low‑DMSO vehicle effects; extended dose‑response range
Orthogonal chemical probe validation
Chemically distinct from TP‑064 and EZM2302
Confidence that phenotypes are CARM1‑mediated, not scaffold‑dependent

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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